molecular formula C21H19NO4 B554555 Cbz-3-(1-naphthyl)-D-Ala CAS No. 96402-43-6

Cbz-3-(1-naphthyl)-D-Ala

Cat. No. B554555
CAS RN: 96402-43-6
M. Wt: 349.4 g/mol
InChI Key: HNYQEAGTPQSPLT-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-(1-naphthyl)-D-Ala, also known as (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoic acid, is a chemical compound with the molecular formula C21H19NO41. It has a molecular weight of 349.3812.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Cbz-3-(1-naphthyl)-D-Ala. However, it’s worth noting that such compounds are typically synthesized for research and development purposes3.



Molecular Structure Analysis

The molecular structure of Cbz-3-(1-naphthyl)-D-Ala consists of a benzyl group attached to a carbonyl group, which is further connected to an amino group. This amino group is part of a propanoic acid structure, which also includes a naphthalen-1-yl group14.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Cbz-3-(1-naphthyl)-D-Ala.



Physical And Chemical Properties Analysis

Cbz-3-(1-naphthyl)-D-Ala is a solid at room temperature1. More detailed physical and chemical properties are not available in the sources I found.


Scientific Research Applications

Safety And Hazards

Cbz-3-(1-naphthyl)-D-Ala is intended for research and development use by, or directly under the supervision of, a technically qualified individual3. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer3.


Future Directions

The future directions of Cbz-3-(1-naphthyl)-D-Ala would be determined by the outcomes of ongoing research and development activities. As this compound is used in a research setting, advancements in the field could lead to new applications or modifications of the compound.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2R)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQEAGTPQSPLT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-3-(1-naphthyl)-D-Ala

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